molecular formula C17H26N4O3 B8079766 Tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate

Tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate

Cat. No.: B8079766
M. Wt: 334.4 g/mol
InChI Key: KCUOFCOIQIDAEQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its complex molecular structure, which includes a tert-butyl group, a piperazine ring, and a hydrazinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate typically involves multiple steps, starting with the reaction of piperazine with tert-butyl chloroformate to form the tert-butyl piperazine-1-carboxylate intermediate. This intermediate is then reacted with phenyl hydrazine to introduce the hydrazinyl group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Its structural features allow it to interact with biological targets, making it a candidate for therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Hydrazinyl compounds

  • Tert-butyl esters

Uniqueness: Tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity and reactivity make it distinct from other similar compounds.

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Properties

IUPAC Name

tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-17(2,3)24-16(23)21-11-9-20(10-12-21)14(15(22)19-18)13-7-5-4-6-8-13/h4-8,14H,9-12,18H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUOFCOIQIDAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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